Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate is an organic compound with the molecular formula C({14})H({14})ClNO(_{2}). It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core substituted with ethyl, chloro, and methyl groups, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-5,8-dimethylquinoline.
Esterification: The carboxylation of the quinoline derivative is achieved through esterification with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Amino or thiol derivatives of the quinoline compound.
Oxidation Products: Quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduced quinoline derivatives with altered electronic properties.
Hydrolysis Products: 4-chloro-5,8-dimethylquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to cellular receptors, modulating their activity and affecting cellular signaling pathways.
Pathways Involved: It may interfere with pathways related to DNA replication, protein synthesis, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives:
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Similar in structure but with a different methyl group position, affecting its reactivity and biological activity.
Ethyl 4-chloroquinoline-3-carboxylate: Lacks the additional methyl groups, resulting in different chemical properties and applications.
Ethyl 5,8-dimethylquinoline-3-carboxylate: Without the chloro group, it exhibits different substitution patterns and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and biological research fields.
Properties
IUPAC Name |
ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUFWMAIOJISRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363159 |
Source
|
Record name | ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338954-51-1 |
Source
|
Record name | ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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